1-Bromo-4-(fluoromethyl)-2-iodobenzene
Description
1-Bromo-4-(fluoromethyl)-2-iodobenzene (C₇H₅BrFI) is a halogenated aromatic compound featuring bromine, iodine, and a fluoromethyl substituent on a benzene ring. The fluoromethyl group (–CH₂F) introduces both steric and electronic effects, making this compound distinct in reactivity compared to simpler dihalobenzenes. Its molecular weight is 300.89 g/mol, and its density is reported as 2.3 g/mL at 25°C . This compound is primarily used in synthetic organic chemistry as a versatile intermediate, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the presence of halogens at positions 1, 2, and 2.
Properties
IUPAC Name |
1-bromo-4-(fluoromethyl)-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMMDJIGWMAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(fluoromethyl)-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.
Fluoromethylation: The bromobenzene is then subjected to a fluoromethylation reaction using a fluoromethylating agent such as fluoromethyl iodide (CH2FI) in the presence of a base like potassium carbonate (K2CO3).
Iodination: Finally, the fluoromethylated bromobenzene is iodinated using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(fluoromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium(II) acetate (Pd(OAc)2) as a catalyst, potassium carbonate (K2CO3) as a base, and tetrahydrofuran (THF) as a solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of substituted benzenes with various functional groups.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of quinones or dehalogenated benzenes.
Scientific Research Applications
1-Bromo-4-(fluoromethyl)-2-iodobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: Employed in the synthesis of bioactive compounds and molecular probes for biological studies.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents and diagnostic tools.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(fluoromethyl)-2-iodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Table 1: Key Properties of 1-Bromo-4-(fluoromethyl)-2-iodobenzene and Analogues
Key Observations:
Substituent Effects :
- The fluoromethyl group in the target compound provides a balance of steric bulk and electron-withdrawing character, unlike the purely bulky tert-butyl group in 1-bromo-4-(tert-butyl)-2-iodobenzene . This difference influences reaction rates in cross-couplings; fluoromethyl derivatives react faster due to reduced steric hindrance.
- Compared to 1-bromo-4-fluoro-2-iodobenzene , the fluoromethyl group (–CH₂F) introduces greater steric demand, which may reduce regioselectivity in certain reactions.
Reactivity in Grignard Couplings :
- Evidence from analogous compounds (e.g., 1-bromo-4-(1,1-dimethylheptyl)-2-benzyloxybenzene) suggests that bulky substituents like tert-butyl or dimethylheptyl hinder Grignard coupling efficiency due to steric clashes . The fluoromethyl group, being smaller, may mitigate this issue.
For example, 1-bromo-4-iodobenzene (CAS 589-87-7) is classified as a laboratory chemical with stringent safety protocols .
Biological Activity
1-Bromo-4-(fluoromethyl)-2-iodobenzene is a halogenated aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, featuring bromine, fluorine, and iodine substituents, allows for diverse chemical reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, target interactions, and potential therapeutic applications.
- Chemical Formula : C₆H₄BrF I
- Molecular Weight : 300.9 g/mol
- Appearance : Colorless solid
- Boiling Point : 235 °C
- Density : 2.30 g/cm³
This compound exhibits biological activity primarily through its ability to interact with various molecular targets. The halogen substituents enhance its reactivity, allowing it to participate in nucleophilic substitution reactions and act as an electrophile in various biochemical pathways.
Target Interactions
Research indicates that this compound can inhibit specific enzymes involved in inflammatory and cancer pathways, including:
- Phosphodiesterase 4B (PDE4B) : Inhibition of PDE4B leads to increased levels of cyclic AMP (cAMP), which modulates inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-α.
- Histone Methyltransferases : The compound has shown potential as an inhibitor of EZH2, a key enzyme involved in gene silencing and cancer progression.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Anti-inflammatory Effects : Dose-dependent inhibition of TNF-α production was observed in cell cultures treated with varying concentrations of the compound.
- Anticancer Activity : The compound exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.
| Study Type | Target Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Cytotoxicity Assay | MCF-7 (Breast Cancer) | 15 | Significant reduction in cell viability |
| Cytotoxicity Assay | PC3 (Prostate Cancer) | 10 | Induction of apoptosis |
In Vivo Studies
Animal models have been utilized to assess the toxicity and efficacy of this compound:
- Toxicity Assessment : The median lethal dose (LD50) was determined to be approximately 2,700 mg/kg in rats, with symptoms including tremors and weight loss at non-lethal doses.
| Route of Administration | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Oral | 2,700 | Tremors, weight loss |
| Inhalation | 18,000 | Lethargy, tremors |
Case Studies
- Case Study on Anti-inflammatory Effects : A recent study investigated the compound's ability to reduce inflammation in a murine model of arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to control groups.
- Case Study on Anticancer Properties : Another study evaluated the anticancer effects on xenograft models of breast cancer. Tumor growth inhibition was noted with continuous administration of the compound over a four-week period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
